molecular formula C6H5ClF2N2O2S B2407378 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride CAS No. 2287313-36-2

1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride

Cat. No.: B2407378
CAS No.: 2287313-36-2
M. Wt: 242.62
InChI Key: JNNJXAGZULYMIW-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. It is a sulfonyl chloride derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the difluorocyclopropyl group adds to its chemical reactivity and potential utility in various fields.

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride typically involves the sulfonation of pyrazole derivatives. One common method includes the reaction of pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and requires careful temperature management, usually maintained between -20°C to 0°C . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that can alter the function or activity of the target. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

  • 1-(2,2-Difluorocyclopropyl)pyrazole-4-sulfonyl chloride
  • 1-(2,2-Difluorocyclopropyl)pyrazole-5-sulfonyl chloride

These compounds share similar structural features but differ in the position of the sulfonyl chloride group on the pyrazole ring.

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O2S/c7-14(12,13)5-1-2-11(10-5)4-3-6(4,8)9/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNJXAGZULYMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC(=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287313-36-2
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-sulfonyl chloride
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